Aluminum;3-methylphenol;propan-2-olate

Description

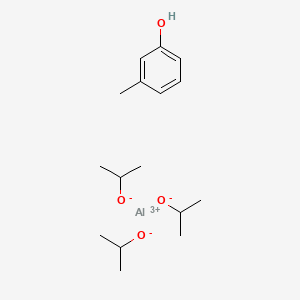

Aluminum tris(3-methylphenol) propan-2-olate (CAS 555-31-7) is a coordination complex where an aluminum(III) ion is chelated by three propan-2-olate (isopropoxide) ligands and three 3-methylphenol (m-cresol) derivatives. The compound is synthesized through the reaction of aluminum salts with propan-2-ol (isopropyl alcohol) and 3-methylphenol under controlled conditions, forming a stable alkoxide-phenolate hybrid structure .

Properties

Molecular Formula |

C16H29AlO4 |

|---|---|

Molecular Weight |

312.38 g/mol |

IUPAC Name |

aluminum;3-methylphenol;propan-2-olate |

InChI |

InChI=1S/C7H8O.3C3H7O.Al/c1-6-3-2-4-7(8)5-6;3*1-3(2)4;/h2-5,8H,1H3;3*3H,1-2H3;/q;3*-1;+3 |

InChI Key |

IXEYBFVQTSJTBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)O.CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of aluminum alkoxide complexes with phenolic ligands typically involves:

- Direct reaction of aluminum alkoxides with phenols

- Reaction of aluminum trichloride with isopropanol and phenol derivatives

- Metal-alcohol exchange reactions

The key is to form aluminum-oxygen bonds with both the alkoxide and phenol moieties under controlled conditions to avoid hydrolysis or polymerization.

Preparation of Aluminum Isopropoxide (Aluminum;propan-2-olate)

Aluminum isopropoxide, a precursor to the target complex, is commonly prepared by:

Reaction of metallic aluminum with isopropyl alcohol in the presence of catalytic additives such as mercuric chloride and iodine to form an aluminum amalgam, which facilitates the reaction:

$$

2 \text{Al} + 6 \text{i-PrOH} \rightarrow 2 \text{Al(O-i-Pr)}3 + 3 \text{H}2

$$Reaction of aluminum trichloride with isopropyl alcohol:

$$

\text{AlCl}3 + 3 \text{i-PrOH} \rightarrow \text{Al(O-i-Pr)}3 + 3 \text{HCl}

$$

This process requires dry conditions and controlled heating to avoid hydrolysis and to ensure purity.

Incorporation of 3-Methylphenol Ligand

The 3-methylphenol (m-cresol) ligand can be introduced by:

Ligand exchange reaction: Aluminum isopropoxide is reacted with 3-methylphenol under anhydrous conditions, allowing the phenol to displace one or more isopropoxide ligands, forming the mixed complex this compound.

Direct synthesis from aluminum trichloride, isopropanol, and 3-methylphenol:

Aluminum trichloride is reacted simultaneously with isopropanol and 3-methylphenol in a suitable solvent (e.g., dry ether or toluene) under inert atmosphere. The reaction proceeds via substitution of chloride ligands by alkoxide and phenolate groups.Controlled stoichiometry and temperature: The ratio of 3-methylphenol to isopropanol and aluminum source is critical to obtain the desired complex without polymerization or formation of undesired species.

Typical Reaction Conditions

| Parameter | Typical Conditions |

|---|---|

| Solvent | Dry diethyl ether, toluene, or isopropanol |

| Temperature | Ambient to reflux (25–80 °C) |

| Atmosphere | Inert gas (N2 or Ar) to avoid moisture |

| Reaction time | Several hours (4–24 h) |

| Catalysts/Additives | Mercuric chloride and iodine (for aluminum activation) |

| Work-up | Removal of solvent under reduced pressure, recrystallization or distillation |

Research Findings and Analytical Data

Structural Characterization:

The complex is expected to have aluminum in a tetrahedral or distorted tetrahedral coordination environment with oxygen atoms from both isopropoxide and phenol ligands.-

- NMR (1H, 13C): Signals corresponding to isopropyl groups and aromatic protons of 3-methylphenol.

- IR Spectroscopy: Characteristic Al–O stretching vibrations and phenolic O–H bands (shifted or absent if coordinated).

- X-ray Crystallography: Confirms coordination geometry and ligand arrangement if crystals are obtained.

Purity and Yield:

Yields depend on reaction conditions but typically range from 70% to 90% for well-controlled syntheses.

Summary Table of Preparation Routes

| Method | Reactants | Conditions | Notes |

|---|---|---|---|

| Aluminum + Isopropanol | Al (metal), i-PrOH, HgCl2, I2 | Heat under inert atmosphere | Forms Al(O-i-Pr)3, precursor to complex |

| AlCl3 + Isopropanol | AlCl3, i-PrOH | Reflux in dry solvent | Generates aluminum isopropoxide |

| AlCl3 + Isopropanol + 3-methylphenol | AlCl3, i-PrOH, 3-methylphenol | Controlled stoichiometry, inert atmosphere | Direct synthesis of mixed complex |

| Ligand exchange | Al(O-i-Pr)3 + 3-methylphenol | Stirring at room temp or mild heat | Phenol displaces some alkoxide ligands |

Chemical Reactions Analysis

Phenol, 3-methyl-, reaction products with aluminum isopropoxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Common reagents used in these reactions include oxidizing agents like chromic acid for oxidation and reducing agents like aluminum isopropoxide for reduction. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Phenol, 3-methyl-, reaction products with aluminum isopropoxide has several scientific research applications:

Organic Synthesis: It is used as a catalyst in various organic reactions, including alkylation and reduction reactions.

Biological Activity: The compound and its derivatives have been studied for their potential biological activities, including antimicrobial and antioxidant properties.

Industrial Applications: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.

Mechanism of Action

The mechanism of action of phenol, 3-methyl-, reaction products with aluminum isopropoxide involves the formation of a six-membered ring transition state during the MPV reduction. The aluminum isopropoxide coordinates with the carbonyl oxygen, facilitating the transfer of a hydride ion from the alkoxy ligand to the carbonyl carbon. This results in the reduction of the carbonyl compound to an alcohol . The compound’s catalytic activity is attributed to its ability to form stable intermediates and transition states during the reaction.

Comparison with Similar Compounds

Structure and Properties :

- Propan-2-olate Ligands: Derived from propan-2-ol (CH₃CHOHCH₃), the deprotonated alkoxide (CH₃CHO⁻CH₃) contributes strong Lewis basicity, enhancing the complex’s stability and reactivity in non-aqueous solvents .

Comparison with Similar Compounds

Structural Analogs: Aluminum Phenolates and Alkoxides

Key Observations :

- Solubility: Propan-2-olate-containing complexes exhibit higher solubility in alcohols compared to phenolates due to the alkoxide’s polarity .

- Stability: The hybrid structure of aluminum tris(3-methylphenol) propan-2-olate likely combines the thermal stability of alkoxides with the oxidative resistance of 3-methylphenol .

Comparison with Other Metal Alkoxides

Key Observations :

Functional Group Comparisons

Propan-2-ol vs. Propan-1-ol :

- 3-Methylphenol vs. Other Cresols: 2-Methylphenol (o-cresol): Higher acidity (pKa ~10.3) compared to 3-methylphenol (pKa ~10.9) due to intramolecular hydrogen bonding . 4-Methylphenol (p-cresol): Lower steric hindrance than 3-methylphenol, leading to faster reaction kinetics in metal complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.